molecular formula C15H16BrN5O3 B2714150 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034529-30-9

6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2714150
CAS No.: 2034529-30-9
M. Wt: 394.229
InChI Key: GYERHXQJHDKROV-UHFFFAOYSA-N
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Description

6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16BrN5O3 and its molecular weight is 394.229. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Estrogen Receptor Binding Affinity : One study involved the synthesis of compounds with chromene and quinoline moieties attached to pyrimide and piperazine structures. These compounds were evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), showing significant anti-proliferative activities. Molecular docking studies with Bcl-2 protein indicated good binding affinity, suggesting potential applications in cancer therapy (Parveen et al., 2017).

  • Microwave-Assisted Synthesis : Another study reported the microwave-assisted synthesis of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds. These compounds were evaluated for serotonin 5-HT3 receptor antagonism, showing favorable activity in the Guinea pig ileum. This indicates potential applications in treating conditions associated with serotonin dysregulation (Mahesh et al., 2004).

  • Antimicrobial Activity : The synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives was reported, with evaluations of their antibacterial and antifungal activities. Compounds with certain moieties showed significant activity, comparable to standard drugs like Streptomycin and Amphotericin-B, indicating potential as new antimicrobial agents (Laxmi et al., 2019).

  • Effects on Learning and Memory : Research on the synthesis of benzyl-substituted piperazin-1-yl ethyl pyridin-2-yl ethoxy acetates and their effects on learning and memory in mice has been conducted. Certain compounds significantly improved performance in the water maze test, suggesting potential applications in treating cognitive disorders (Ming-zhu, 2012).

  • Antibacterial and Antifungal Evaluation : Compounds featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities were synthesized and screened for their antibacterial properties. These studies underline the versatility of pyrimidinyl-piperazine compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Properties

IUPAC Name

6-[3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O3/c1-20-13(22)5-4-12(19-20)14(23)21-6-2-3-11(9-21)24-15-17-7-10(16)8-18-15/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYERHXQJHDKROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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